molecular formula C14H19NO3 B13976357 Methyl 2-methoxy-4-(piperidin-2-yl)benzoate CAS No. 832155-04-1

Methyl 2-methoxy-4-(piperidin-2-yl)benzoate

Cat. No.: B13976357
CAS No.: 832155-04-1
M. Wt: 249.30 g/mol
InChI Key: LJPWDNYCAPRYJX-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-4-(piperidin-2-yl)benzoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methoxy-4-(piperidin-2-yl)benzoate typically involves the esterification of 2-methoxy-4-(piperidin-2-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-(piperidin-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methoxy-4-(piperidin-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-methoxy-4-(piperidin-2-yl)benzoate involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methoxy-4-(piperidin-2-yl)benzoate is unique due to the presence of both the methoxy group and the piperidine ring, which confer specific chemical and biological properties.

Properties

CAS No.

832155-04-1

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 2-methoxy-4-piperidin-2-ylbenzoate

InChI

InChI=1S/C14H19NO3/c1-17-13-9-10(12-5-3-4-8-15-12)6-7-11(13)14(16)18-2/h6-7,9,12,15H,3-5,8H2,1-2H3

InChI Key

LJPWDNYCAPRYJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CCCCN2)C(=O)OC

Origin of Product

United States

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